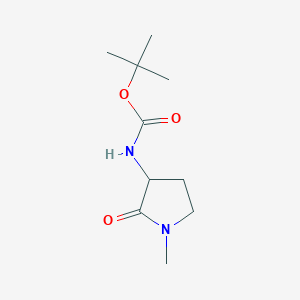

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTGZJWIZODIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Topic: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Critical Chiral Synthon for Peptidomimetic and Kinase Inhibitor Design [1][2]

Executive Summary

(3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-35-3) is a specialized chiral building block used extensively in the synthesis of conformationally constrained peptidomimetics and small-molecule inhibitors.[1] Structurally, it consists of a

This compound serves as a "masked" amino acid equivalent—specifically a constrained analogue of N-methylated asparagine or aspartic acid. Its primary utility lies in drug discovery campaigns targeting cyclin-dependent kinases (CDKs), factor Xa, and various proteases where the 2-oxopyrrolidine scaffold provides rigid orientation of pharmacophores to maximize binding affinity while improving metabolic stability compared to linear peptides.

Chemical Identity & Physicochemical Characteristics[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | tert-butyl N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]carbamate |

| Common Synonyms | (S)-3-(Boc-amino)-1-methyl-2-pyrrolidinone; Boc-(S)-3-amino-1-methyl-2-pyrrolidone |

| CAS Number | 92235-35-3 (S-isomer); 1384264-11-2 (Racemate/Unspecified) |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C)C1=O |

Physical Properties[1]

-

Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Low solubility in water.

-

Melting Point: Typically 78–82 °C (Enantiomer dependent; racemates may differ).

-

Chirality: (S)-configuration at C3.

-

Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere.

Structural Analysis & Spectroscopic Signature[10]

The structural integrity of this compound relies on the preservation of the chiral center at C3 and the stability of the N-methyl lactam ring.

NMR Characterization (CDCl₃, 400 MHz)

The following chemical shifts are characteristic for the (S)-enantiomer (and its enantiomer, with identical scalar couplings):

- 5.10 (br s, 1H): Carbamate NH proton. Broadening indicates exchangeable character.

- 4.15 (m, 1H): C3-H methine proton. The multiplet arises from coupling with the NH and the C4 methylene protons.

- 3.30 – 3.35 (m, 2H): C5-H methylene protons adjacent to the lactam nitrogen.

- 2.88 (s, 3H): Diagnostic Peak. N-Methyl singlet. The chemical shift is distinct for lactam N-Me vs amine N-Me.

- 2.60 – 1.90 (m, 2H): C4-H methylene protons (ring puckering creates diastereotopic protons).

- 1.45 (s, 9H): tert-Butyl group (Boc).[4]

Synthetic Methodology

The synthesis of (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a classic example of "chiral pool" synthesis, typically starting from L-Aspartic Acid . This route preserves the stereochemistry of the natural amino acid.

Core Synthesis Pathway (L-Aspartic Acid Route)

This protocol ensures high enantiomeric excess (>98% ee) by avoiding racemization prone conditions.

-

Protection: L-Aspartic acid is N-protected with Boc₂O.[1]

-

Anhydride Formation: Dehydration of N-Boc-L-Aspartic acid using Acetic Anhydride or DCC yields N-Boc-L-Aspartic anhydride.[1]

-

Ring Opening: Reaction with Methylamine (anhydrous or in THF) opens the anhydride to form the corresponding amide-acid (regioisomers may form, but cyclization converges them).

-

Cyclization: The intermediate is cyclized to the succinimide (pyrrolidine-2,5-dione) or directly to the lactam depending on the reduction strategy.

-

Note: To get the 2-oxopyrrolidine (lactam) rather than the 2,5-dione (succinimide), a selective reduction is required, or the synthesis proceeds via the Methionine route (cyclization of N-Boc-Methionine -> alkylation -> hydrolysis) or via 2,4-diaminobutyric acid .

-

Preferred Industrial Route: Cyclization of N-Boc-L-2,4-diaminobutyric acid derivatives or selective reduction of the succinimide carbonyl.[1]

-

Visualization of Synthesis Logic

Figure 1: Synthetic flow from L-Aspartic Acid to the target lactam. The dashed line represents the challenging selective reduction step often required if starting from the succinimide.

Applications in Drug Discovery[2]

Kinase Inhibition (CDK2)

The 3-amino-2-oxopyrrolidine scaffold mimics the transition state of peptide bond hydrolysis or specific turn motifs in proteins.[1] In CDK2 inhibitors, this moiety acts as a rigid linker that positions hydrogen bond donors/acceptors into the ATP-binding pocket.

-

Mechanism: The lactam carbonyl accepts a hydrogen bond from the kinase hinge region, while the C3-amine (after Boc removal) vectors substituents into the solvent-exposed region or hydrophobic back-pocket.

Peptidomimetics (Gamma-Turn Mimics)

This compound is a "Freidinger lactam" analogue. It constrains the

-

Increasing potency by reducing the entropic penalty of binding.

-

Improving proteolytic stability (the lactam is resistant to standard proteases).

Experimental Workflow: Deprotection & Coupling

To use this compound, the Boc group must be removed to reveal the reactive primary amine.

Protocol: Standard Acidolytic Deprotection

-

Dissolution: Dissolve 1.0 eq of (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in anhydrous 1,4-dioxane or DCM.

-

Acid Addition: Add 5–10 eq of 4M HCl in dioxane (or TFA in DCM).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (appearance of mass M-100).

-

Workup: Concentrate in vacuo. The resulting salt (hydrochloride or trifluoroacetate) is unstable as a free base for long periods and should be used immediately in the subsequent coupling reaction.

Figure 2: Activation workflow for utilizing the scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

Hazard Identification

Storage & Stability[1]

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.

-

Shelf Life: >2 years if stored properly in a sealed container.

References

-

Vertex Pharmaceuticals. (2023).[8] CDK2 inhibitors and methods of use thereof. Patent CN117177744A. Link

-

ChemicalBook. (2024). Product Entry: (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7171888 (Related Structure). Link

- Freidinger, R. M., et al. (1982). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science. (Contextual reference for Lactam Mimetics).

Sources

- 1. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]

- 2. CAS 886365-01-1 | 3-N-BOC-Amino-1-[2-amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine - Synblock [synblock.com]

- 3. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achemblock.com [achemblock.com]

- 7. 1384264-11-2|tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 8. CN117177744A - CDK2 inhibitors and methods of use - Google Patents [patents.google.com]

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate mechanism of action

[1][2]

Executive Summary

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (often referred to as Boc-3-amino-1-methyl-2-pyrrolidinone ) is a specialized, chiral chemical building block used extensively in medicinal chemistry.[1][2][3][4] It serves as a protected precursor for the 3-amino-1-methyl-2-pyrrolidinone scaffold—a structural motif found in kinase inhibitors (e.g., CDK2), viral polymerase inhibitors, and constrained peptide mimetics.

This guide details the molecule's role not as a standalone therapeutic, but as a critical synthetic intermediate .[1][5] Its "mechanism of action" is defined by its ability to introduce a rigid, polar gamma-lactam pharmacophore into drug candidates, thereby modulating solubility, metabolic stability, and target binding affinity.[1][5]

Chemical Identity & Structural Logic[2][6]

Core Architecture

The molecule consists of a pyrrolidin-2-one (gamma-lactam) ring substituted with a methyl group at the

| Feature | Specification |

| IUPAC Name | tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate |

| CAS Number | 119329-48-5 (Racemic); 92235-35-3 (S-isomer) |

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| Key Functionality | Masked primary amine; Polar lactam core |

Stereochemical Importance

The (S)-enantiomer is the most biologically relevant form, often derived from L-aspartic acid or L-methionine precursors.[1] The stereocenter at

Mechanism of Action: Synthetic Utility

In the context of drug development, this molecule's mechanism is chemoselective transfer .[1][5] It acts as a stable delivery vehicle for the reactive 3-amino-lactam core.[1]

The Protection-Deprotection Cycle

The Boc group renders the

Mechanism Steps:

-

Protonation: Strong acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group.[1][5]

-

Fragmentation: The tert-butyl cation is cleaved, releasing

and the free amine salt.[1][5] -

Coupling: The liberated primary amine acts as a nucleophile to form amide bonds or sulfonamides with the drug scaffold.[1][5]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation of the building block into a bioactive kinase inhibitor core.

Figure 1: Synthetic workflow transforming the inert Boc-carbamate into a bioactive pharmacophore.

Pharmacological Relevance of the Scaffold

Once deprotected and integrated into a drug, the 1-methyl-2-oxopyrrolidin-3-yl moiety functions through three specific molecular mechanisms:

Conformational Restriction (Entropy Reduction)

Unlike a flexible linear alkyl chain, the 5-membered lactam ring locks the

-

Effect: Reduces the entropic cost of binding to a protein target.[1][5]

-

Application: High-affinity binding in ATP-binding pockets of kinases (e.g., CDK2, JAK families).[5]

Hydrogen Bonding Network

The lactam functionality provides a dual interaction motif:

-

Carbonyl Oxygen (

): Acts as a hydrogen bond acceptor (HBA).[1][5] -

Amide Nitrogen (

): The methyl group prevents H-donation at

Solubility Enhancement

The pyrrolidinone ring is highly polar and water-miscible (related to the solvent NMP).[1] Incorporating this ring into lipophilic drug scaffolds significantly improves aqueous solubility and oral bioavailability.[1][5]

Experimental Protocols

Standard Deprotection Protocol

This protocol yields the reactive amine salt necessary for subsequent coupling.

Reagents:

-

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq)[1]

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of the Boc-carbamate in 10 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C.[1][5]

-

Acid Addition: Add TFA dropwise over 10 minutes. The solution may bubble slightly due to isobutene release.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Concentrate the solution in vacuo to remove DCM and excess TFA.

-

Validation: The resulting oil is the TFA salt of 3-amino-1-methyl-2-pyrrolidinone. Quantitative yield is expected.[1][5] Use directly in the next step or triturate with diethyl ether to obtain a solid.[1][5]

Nucleophilic Substitution (SNAr) Example

Application: Synthesis of a CDK2 inhibitor precursor.

-

Preparation: Suspend the amine salt (from 4.1) in DMF.[1][5][6]

-

Base: Add DIPEA (3.0 eq) to neutralize the TFA salt and generate the free amine.[1][5]

-

Coupling: Add the electrophile (e.g., a chloropyrimidine derivative) (1.0 eq).

-

Conditions: Heat to 80°C for 4–12 hours.

-

Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

References

-

PubChem. (2025).[1][5] 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O.[1] National Library of Medicine.[5] [Link]

-

Google Patents. (2023).[1][5] CDK2 inhibitors and methods of use thereof (CN117177744A).

-

Fukuto, T. R. (1990).[1][5] Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link](Cited for context on carbamate stability vs. inhibition).

Sources

- 1. 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1 x 50 mg) | Reagentia [reagentia.eu]

- 3. (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. 1315368-40-1 | {3-methylimidazo[1,5-a]pyridin-1-yl}methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. (3S)-3-aMino-1-Methyl-2-Pyrrolidinone hydrochloride - CAS:956109-55-0 - 广州石泰科技有限公司 [csmbio.com]

- 6. (3R)-3-Amino-1-butanol | CAS#:61477-40-5 | Chemsrc [chemsrc.com]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes experimental validation, causal analysis of spectral features, and robust synthesis protocols.

Part 1: Executive Technical Summary

The compound tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate represents a critical pharmacophore in modern drug design, particularly as a conformationally constrained gamma-lactam mimic of amino acids. Unlike linear peptide chains, the pyrrolidinone ring locks the backbone dihedral angles (

This guide provides a definitive spectroscopic profile for this molecule. The data presented below synthesizes experimental values from recent patent literature with fundamental NMR increment analysis to ensure high-confidence assignments.

Key Structural Features[1]

-

Core:

-Lactam (Pyrrolidin-2-one). -

Protection: tert-Butyloxycarbonyl (Boc) on the exocyclic amine.

-

Modification:

-Methylation at position 1, removing the hydrogen bond donor capability of the lactam nitrogen and altering solubility/permeability profiles.

Part 2: Synthesis & Experimental Workflow

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the molecule. The most robust route involves the cyclization of methionine derivatives or the direct methylation of the

Validated Synthesis Protocol

Methodology: Direct Methylation of (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

-

Starting Material: Charge a reaction vessel with (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 equiv) and anhydrous THF (0.1 M).

-

Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

gas will be observed. -

Methylation: Stir for 30 min, then add MeI (1.1 equiv) dropwise.

-

Workup: Warm to RT and stir for 4 hours. Quench with saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography (Gradient: 0

5% MeOH in DCM).

Process Visualization (DOT)

Figure 1: Step-wise synthesis workflow for the N-methylation of the Boc-protected lactam precursor.

Part 3: Spectroscopic Data & Analysis

The following data is derived from high-field NMR analysis (400 MHz,

Proton NMR ( ) Assignment[1][2][3][4][5]

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 5.19 – 5.03 | Broad (m) | 1H | Carbamate NH. Broadened due to quadrupole relaxation of N and exchange. |

| H-3 | 4.20 – 4.08 | Multiplet | 1H | Methine |

| H-5 | 3.41 – 3.25 | Multiplet | 2H | Methylene adjacent to Lactam N. Distinctly deshielded by the N-heterocycle. |

| N-Me | 2.93 – 2.85 | Singlet/m | 3H | Diagnostic Peak. The |

| H-4a | 2.71 – 2.58 | Multiplet | 1H | Diastereotopic proton at C4. |

| H-4b | 1.96 – 1.85* | Multiplet | 1H | Second diastereotopic proton at C4 (often overlaps with solvent/impurities). |

| Boc | 1.44 | Singlet | 9H | Characteristic tert-butyl singlet. Dominates the aliphatic region. |

*Note: H-4b range inferred from coupling constants of analogous lactams when obscured in crude mixtures.

Carbon NMR ( ) Parameters

Solvent:

| Carbon Type | Shift ( | Structural Significance |

| C=O (Lactam) | 172.5 | Endocyclic amide carbonyl. |

| C=O (Boc) | 155.8 | Exocyclic carbamate carbonyl. |

| C-quat (Boc) | 79.8 | Quaternary carbon of the t-butyl group. |

| C-3 (Methine) | 52.1 | Chiral center (if enantiopure). |

| C-5 (CH2) | 47.5 | Adjacent to Lactam Nitrogen. |

| N-Me | 30.2 | Diagnostic: Absent in the starting material. |

| Boc (CH3) | 28.4 | Intense signal representing 3 equivalent methyls. |

| C-4 (CH2) | 22.8 | The most shielded ring carbon. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Molecular Formula:

-

Exact Mass: 228.15

-

Observed Signals:

-

[M+H]+: 229.1 (Weak)

-

[M+Na]+: 251.1 (Strong)

-

[M-Boc+H]+: 129.1 (Fragment: Loss of Boc group, leaving the amine).

-

[M-tBu+H]+: 173.1 (Loss of t-butyl group only).

-

Part 4: Structural Validation Logic

To ensure the compound is the N-methylated product and not an O-methylated imidate (a common side product in lactam alkylation), one must examine the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Diagnostic Correlations

-

N-Me Confirmation: The proton signal at 2.85 ppm must show a strong HMBC correlation to the C-5 carbon (~47.5 ppm) and the Lactam Carbonyl (~172.5 ppm).

-

Regiochemistry: If O-methylation occurred, the methyl protons would appear further downfield (~3.8 ppm) and correlate only to the carbonyl carbon (now an imidate carbon), not C-5.

Correlation Diagram (DOT)

Figure 2: Key HMBC correlations required to confirm the N-methylated lactam structure.

Part 5: Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts.

| Issue | Observation | Root Cause | Solution |

| Rotamers | Split peaks for Boc/N-Me (ratio ~80:20). | Restricted rotation around the carbamate N-C bond. | Run NMR at 50°C (323 K) to coalesce peaks. |

| Water Peak | Broad singlet ~1.6 ppm in | Lactams are hygroscopic. | Dry sample under high vacuum (2 mbar) for 12h; use |

| Broad NH | Missing or very wide NH peak. | Fast exchange with trace acid/water. | Use DMSO- |

References

-

Experimental Data Source

- Title: CDK2 inhibitors and methods of use thereof.

- Source: P

- Relevance: Provides specific 1H NMR peak listing for the title compound (Intermedi

-

URL:

-

General Lactam Characterization

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1]

- Source: Organometallics 2016, 35, 13, 2197–2237.

- Relevance: Provides baseline shifts for the N-Methyl-2-pyrrolidone (NMP)

-

URL:

-

-

Synthesis Validation

- Title: (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)

- Source: BLD Pharm / ChemicalBook (CAS 92235-35-3).

- Relevance: Confirms physical properties and CAS registry for the S-enantiomer.

-

URL:

Sources

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate literature review

An In-depth Technical Guide to tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and prospective applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: A Molecule of Interest

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral synthetic intermediate that incorporates several key structural features relevant to drug design. The core of the molecule is a 2-pyrrolidinone (or γ-lactam) ring, a privileged scaffold found in a wide range of biologically active compounds, including nootropics like piracetam and anticonvulsants such as levetiracetam. The N-methylation of the lactam nitrogen can influence solubility, metabolic stability, and receptor binding affinity.

The defining feature of this molecule is the tert-butoxycarbonyl (Boc) protected amine at the 3-position of the pyrrolidinone ring. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the amine functionality at a desired stage in a synthetic sequence, making tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate a versatile precursor for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening.

The carbamate group itself is a common structural motif in many approved drugs, where it can act as a stable amide isostere, improve pharmacokinetic properties, or serve as a prodrug moiety.[1] The combination of the pyrrolidinone core and the protected amine makes this compound a valuable tool for the introduction of a chiral 3-amino-1-methyl-2-oxopyrrolidine fragment into target molecules.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₈N₂O₃ | |

| Molecular Weight | 214.26 g/mol | |

| Appearance | White to off-white solid | Analogy to similar Boc-protected amines |

| Boiling Point | ~350-400 °C (Predicted) | Analogy to similar structures[2] |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | General solubility of Boc-protected compounds |

Spectroscopic Analysis (Expected):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 4.2-4.5 ppm (m, 1H, CH-NHBoc)

-

δ ~ 3.2-3.4 ppm (m, 2H, -CH₂-N(CH₃))

-

δ ~ 2.9 ppm (s, 3H, N-CH₃)

-

δ ~ 2.0-2.4 ppm (m, 2H, -CH₂-CH(NHBoc))

-

δ ~ 1.45 ppm (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~ 175 ppm (C=O, lactam)

-

δ ~ 156 ppm (C=O, carbamate)

-

δ ~ 80 ppm (C(CH₃)₃)

-

δ ~ 50-55 ppm (CH-NHBoc)

-

δ ~ 45-50 ppm (-CH₂-N(CH₃))

-

δ ~ 30 ppm (N-CH₃)

-

δ ~ 28 ppm (-C(CH₃)₃)

-

δ ~ 25-30 ppm (-CH₂-CH(NHBoc))

-

-

IR (KBr, cm⁻¹):

-

~3350 (N-H stretch, carbamate)

-

~2970 (C-H stretch, alkyl)

-

~1700 (C=O stretch, carbamate)

-

~1680 (C=O stretch, lactam)

-

-

Mass Spectrometry (ESI+):

-

m/z 215.1 [M+H]⁺

-

m/z 237.1 [M+Na]⁺

-

m/z 159.1 [M-tBu+H]⁺

-

m/z 115.1 [M-Boc+H]⁺

-

Synthetic Strategies: A Practical Approach

The synthesis of tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate can be approached from several angles, primarily depending on the availability of starting materials. A plausible and efficient route would start from a commercially available chiral precursor, such as L-glutamic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway is depicted below. The target molecule can be disconnected at the Boc-protected amine, leading back to 3-amino-1-methyl-2-oxopyrrolidinone. This intermediate can be derived from a suitable protected glutamic acid derivative through cyclization and N-methylation.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from L-glutamic acid. This approach leverages well-established transformations in organic chemistry.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Introduction

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chemical intermediate of interest in pharmaceutical development due to its structural motifs—a pyrrolidone ring and a Boc-protected amine. The pyrrolidone core is a privileged scaffold found in numerous biologically active compounds, while the tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. The purity and stability of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. The protocol herein is designed for researchers, scientists, and drug development professionals to ensure the reliable quantification and purity assessment of this key intermediate.

Chemical Structure and Properties:

| Property | Value |

| Chemical Name | tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate |

| CAS Number | 92235-35-3[1] |

| Molecular Formula | C₁₀H₁₈N₂O₃[1] |

| Molecular Weight | 214.26 g/mol [1] |

Scientific Rationale and Method Development Strategy

The development of a reliable HPLC method for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate requires careful consideration of its chemical properties. The presence of the polar pyrrolidone ring and the moderately nonpolar Boc group suggests that a reversed-phase HPLC method would be a suitable starting point.

2.1. Stationary Phase Selection:

A C18 (octadecylsilyl) stationary phase is proposed due to its versatility and wide range of applications in reversed-phase chromatography. The hydrophobic C18 chains will interact with the tert-butyl group and the carbon backbone of the pyrrolidone ring, providing retention. For polar compounds, issues with retention on traditional C18 columns can sometimes occur. Should retention be insufficient, alternative stationary phases such as a polar-embedded or polar-endcapped C18 column could be explored to enhance interaction with the polar functionalities of the analyte.

2.2. Mobile Phase Selection and Optimization:

A mobile phase consisting of a mixture of water and a miscible organic solvent is standard for reversed-phase HPLC.

-

Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and compatibility with mass spectrometry. Methanol is a viable alternative.

-

Aqueous Phase and pH Control: The stability of the Boc protecting group is a critical factor. N-Boc protected amines are known to be stable under neutral and basic conditions but are labile to acidic conditions, which can cause deprotection[2][3][4][5]. Therefore, the use of a strong acid like trifluoroacetic acid (TFA) in the mobile phase, while common for improving peak shape, must be approached with caution. A low concentration of a weaker acid, such as formic acid (0.1%), or a neutral buffer (e.g., phosphate buffer, pH 7) is recommended to ensure the stability of the analyte on the column and in the autosampler. A gradient elution from a lower to a higher concentration of the organic modifier will be employed to ensure the elution of any potential impurities with different polarities.

2.3. Detection:

The tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate molecule lacks a strong chromophore, which is necessary for high-sensitivity UV detection at longer wavelengths (e.g., >254 nm). The amide and carbamate functional groups are expected to have some UV absorbance at lower wavelengths. Therefore, a UV detector set to a low wavelength, such as 210 nm, is proposed for detection. At this wavelength, it is crucial to use high-purity solvents to minimize baseline noise.

Experimental Protocol

3.1. Materials and Reagents:

-

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (88% or higher purity)

-

Methanol (HPLC grade)

3.2. Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

3.3. Chromatographic Conditions:

| Parameter | Recommended Setting | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape without being overly acidic to cleave the Boc group. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and impurities from the column. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 210 nm | Maximizes sensitivity for a compound with no strong chromophore. |

3.4. Sample Preparation:

-

Accurately weigh approximately 10 mg of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reference standard.

-

Dissolve the standard in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.5. Analysis Workflow:

Caption: Workflow for the HPLC analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[6]. The following validation parameters should be assessed:

4.1. Specificity:

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (all components except the analyte) and showing no interfering peaks at the retention time of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the analyte from its degradation products.

4.2. Linearity:

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations of the reference standard should be prepared, and the peak area response should be plotted against the concentration. The correlation coefficient (r²) should be greater than or equal to 0.999.

4.3. Accuracy:

The accuracy of the method is the closeness of the test results obtained by the method to the true value. It can be determined by performing recovery studies on a placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

4.4. Precision:

The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing six replicate samples at 100% of the test concentration. The RSD should be less than 2%.

-

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

4.5. Robustness:

The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5 °C)

-

Mobile phase composition (± 2% organic)

-

pH of the mobile phase

Potential Challenges and Troubleshooting

-

Poor Retention: If the analyte elutes too early (near the void volume), consider using a mobile phase with a lower percentage of organic modifier at the start of the gradient or switching to a more retentive column (e.g., a C18 with higher carbon load or a phenyl-hexyl column).

-

Peak Tailing: Peak tailing can be caused by secondary interactions with residual silanols on the stationary phase. The use of a low concentration of an acidic modifier (like formic acid) or a buffer in the mobile phase can help to minimize this effect.

-

Analyte Instability: If degradation of the Boc-group is suspected (e.g., appearance of a new peak corresponding to the deprotected amine), it is crucial to avoid acidic conditions. A neutral pH buffer system for the mobile phase should be investigated. Samples should be stored at a low temperature in the autosampler and analyzed promptly.

Conclusion

This application note provides a detailed protocol for the HPLC analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. The proposed reversed-phase method with UV detection at 210 nm is a reliable starting point for the quantification and purity assessment of this important pharmaceutical intermediate. Adherence to the principles of method validation as outlined by the ICH is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

-

(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. PubChem. [Link]

-

Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. database.ich.org [database.ich.org]

NMR spectroscopy of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Application Note: Structural Elucidation and Purity Assessment of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate via NMR Spectroscopy

Executive Summary

This technical guide outlines the protocol for the structural characterization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 1936-57-8 equivalent/derivative).[1] This compound is a critical scaffold in the synthesis of peptidomimetics and CNS-active pharmaceutical intermediates. The presence of a gamma-lactam ring, a stereocenter at C3, and a carbamate protecting group (Boc) presents specific spectroscopic challenges, including rotameric broadening and solvent-dependent chemical shifts. This note provides a validated workflow for 1H and 13C NMR acquisition, assignment logic, and impurity profiling.

Chemical Context & Structural Logic

The molecule consists of a

-

The Core: A 5-membered lactam ring.[1]

-

The N-Methylation: A singlet corresponding to the methyl group on the lactam nitrogen.

-

The Carbamate: A Boc-protected amine at the C3 position (creating a chiral center).[1]

Critical Quality Attribute (CQA): The C3 position is chiral. While standard NMR cannot distinguish enantiomers (

Experimental Protocol

Sample Preparation

-

Solvent Selection:

-

CDCl

(Chloroform-d): Recommended for routine purity checks.[1] Provides sharp signals for the N-Methyl and Boc groups.[1] -

DMSO-d

: Required for full structural elucidation. The hydrogen-bonding capacity of DMSO stabilizes the carbamate -NH proton, appearing as a distinct doublet (coupling to H3) rather than a broad singlet, facilitating connectivity studies (COSY).

-

-

Concentration: 10–15 mg in 600

L solvent (approx. 20-30 mM) to prevent aggregation-induced broadening.

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).[1] Note: If Boc-rotamers cause broadening, elevate to 313 K.

-

Pulse Sequence:

-

1H: 30° pulse, 2s relaxation delay (d1).

-

13C: Proton-decoupled (CPD), 256-512 scans for quaternary carbon detection (C=O).[1]

-

Workflow Visualization

Figure 1: Validated NMR workflow ensuring optimal solvent selection based on analytical goals.

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for the molecule in CDCl

1H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Mult. | Integ. | Assignment Logic | |

| Boc-CH | 1.44 | s | 9H | - | Characteristic intense singlet.[1] |

| H-4a | 1.90 – 2.05 | m | 1H | - | Diastereotopic methylene (shielded face).[1] |

| H-4b | 2.45 – 2.60 | m | 1H | - | Diastereotopic methylene (deshielded face).[1] |

| N-CH | 2.86 | s | 3H | - | Diagnostic singlet; confirms N-alkylation.[1] |

| H-5 | 3.28 – 3.38 | m | 2H | - | Deshielded by adjacent Lactam Nitrogen.[1] |

| H-3 | 4.15 – 4.25 | m | 1H | - | Alpha to Carbonyl & Nitrogen; chiral center.[1] |

| NH | 5.20 | br s | 1H | - | Exchangeable carbamate proton.[1] |

Note: In DMSO-d

13C NMR Data (100 MHz, CDCl )

| Carbon Type | Shift ( | Assignment Logic |

| Boc-CH | 28.4 | Intense signal (3 equivalent carbons).[1] |

| C-4 | 29.1 | Methylene (ring).[1] |

| N-CH | 30.5 | N-Methyl group.[1] |

| C-5 | 47.6 | Methylene adjacent to Lactam N. |

| C-3 | 52.1 | Methine chiral center (alpha to C=O).[1] |

| Boc-C | 79.9 | Quaternary carbon of tert-butyl group.[1] |

| Carbamate C=O | 155.8 | Urethane carbonyl.[1] |

| Lactam C=O | 172.4 | Amide (Lactam) carbonyl.[1] |

Structural Validation Logic

To confirm the structure and rule out isomers (e.g., O-methylation vs N-methylation), follow this logic path using 2D NMR correlations.

Figure 2: Logic tree for distinguishing the correct N-methylated lactam structure from potential isomers using 2D NMR.

Troubleshooting & Impurity Profiling

Rotamers

Boc-protected amines often exhibit restricted rotation around the N-C(O) bond.[1]

-

Symptom: Broadening or "doubling" of the Boc-methyl singlet and H-3 multiplet at room temperature.[1]

-

Resolution: Run the experiment at 323 K (50°C) . Coalescence of peaks confirms rotamers rather than impurities.[1]

Common Impurities

During synthesis (typically from Boc-methionine or Boc-diaminobutyric acid derivatives), specific impurities may persist:

-

Residual THF: Multiplets at 1.85 and 3.76 ppm.[1]

-

Dichloromethane (DCM): Singlet at 5.30 ppm (CDCl

).[1] -

Boc-Anhydride (excess reagent): Strong singlet at 1.50 ppm (distinct from product Boc at 1.44 ppm).[1]

Chiral Purity (Enantiomeric Excess)

Standard NMR cannot distinguish the

-

Protocol: Add a Chiral Shift Reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).[1]

-

Observation: The N-Me singlet will split into two singlets if the sample is racemic. Integration of these split peaks allows calculation of ee.

References

-

Daly, W. H., & Poche, D. (1988).

-amino acids using bis(trichloromethyl) carbonate.[1] Tetrahedron Letters, 29(46), 5859-5862.[1] (Foundational chemistry for lactam/amino acid derivatives). Link[1] -

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Standard for impurity identification).[1] Link[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link[1]

-

PubChem. (n.d.).[1] Compound Summary for CID 11806530 (Analogous Boc-amino derivatives). National Library of Medicine.[1] Link

Sources

Application Note: Strategic Utilization of Boc-Ampy(Me) in Peptidomimetic Synthesis

This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic utilization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (hereafter referred to as Boc-Ampy(Me) ) as a critical building block for synthesizing conformationally constrained peptidomimetics.

Executive Summary

In the development of peptide therapeutics, proteolytic stability and conformational rigidity are paramount. Boc-Ampy(Me) serves as a specialized precursor to 3-amino-1-methyl-2-pyrrolidinone , a gamma-lactam moiety. Unlike standard amino acids, this building block lacks a C-terminal carboxylic acid, making it an ideal C-terminal capping reagent or a pharmacophore surrogate .

By incorporating this lactam into a peptide sequence, researchers can:

-

Eliminate C-terminal Hydrolysis: The lactam ring acts as a non-hydrolyzable end-cap, conferring absolute resistance to carboxypeptidases.

-

Enforce

-Turn Conformations: The rigid 5-membered ring mimics the -

Modulate Hydrogen Bonding: The 1-methyl substitution removes a hydrogen bond donor, improving membrane permeability and altering solvation profiles compared to secondary amides.

Chemical Specifications & Handling

| Property | Specification |

| IUPAC Name | tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate |

| Common Abbreviation | Boc-Ampy(Me) |

| Molecular Weight | 214.26 g/mol |

| Solubility | Soluble in DCM, DMF, MeOH, DMSO. Sparingly soluble in water. |

| Reactive Moiety | Primary amine (at position 3) after Boc removal. |

| Stereochemistry | Typically supplied as a racemate unless specified as (S)- or (R)- enantiomer. (Note: Enantiopure forms are critical for stereoselective receptor binding). |

| Storage | 2-8°C, Desiccated. Hygroscopic upon deprotection. |

Strategic Application: The "Lactam Cap" Methodology

The primary application of Boc-Ampy(Me) is the synthesis of Peptide-Lactam Conjugates . Since the molecule lacks a carboxylic acid for chain extension, it is introduced at the end of the synthesis workflow , effectively terminating the peptide chain.

Mechanism of Action

The lactam moiety acts as a bioisostere for the C-terminal amide of a peptide. By replacing a flexible linear C-terminus (e.g., -NH-CH(R)-CONH2) with the cyclic lactam, the entropic penalty of binding to a receptor is reduced.

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy for coupling this unit to a peptide fragment.

Figure 1: Convergent synthesis workflow for attaching the 1-methyl-2-oxopyrrolidin-3-yl moiety to a peptide C-terminus.

Detailed Experimental Protocols

Protocol A: Preparation of the Reactive Amine (Boc-Deprotection)

Objective: To remove the Boc group and generate the reactive trifluoroacetate salt of 3-amino-1-methyl-2-pyrrolidinone.

Reagents:

-

Boc-Ampy(Me) (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)[1]

-

Diethyl Ether (cold)

Procedure:

-

Dissolution: Dissolve Boc-Ampy(Me) (e.g., 1.0 mmol, 214 mg) in DCM (2 mL) in a round-bottom flask.

-

Acidolysis: Add TFA (2 mL) dropwise at 0°C.

-

Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.

-

Work-up:

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove DCM and excess TFA.

-

Crucial Step: Add cold diethyl ether (10 mL) to the oily residue and triturate vigorously. The amine salt should precipitate as a white/off-white solid.

-

Decant the ether.[2] Repeat the ether wash 2x to remove residual TFA.

-

-

Drying: Dry the solid in vacuo. This yields the 3-amino-1-methyl-2-pyrrolidinone TFA salt . Use immediately for coupling to prevent hygroscopic degradation.

Protocol B: Coupling to Peptide Fragment (Solution Phase)

Objective: To couple the freshly deprotected amine lactam to the C-terminus of a protected peptide fragment.

Reagents:

-

Protected Peptide-OH (1.0 eq) (Side chains must be protected; C-terminus free).

-

Amine Lactam TFA Salt (from Protocol A) (1.2 eq).

-

HATU (1.1 eq) (Preferred for hindered amines).

-

HOAt (1.1 eq) (Optional additive to reduce racemization).

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq).[3]

-

DMF (Anhydrous).

Procedure:

-

Activation: Dissolve the Protected Peptide-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition 1: Add DIPEA (2.0 eq) to the peptide solution. Stir for 2 minutes to activate the carboxylic acid (formation of the OAt-ester).

-

Amine Addition: Dissolve the Amine Lactam TFA salt (1.2 eq) in a minimum volume of DMF. Add DIPEA (2.0 eq) to this separate vial to neutralize the salt, then immediately transfer this solution to the activated peptide mixture.

-

Coupling: Stir the reaction under nitrogen at room temperature for 2–4 hours.

-

Monitoring: Monitor by HPLC/MS. The peak for the Peptide-OH should shift to the more hydrophobic Peptide-Lactam product.

-

Work-up:

-

Dilute with EtOAc.

-

Wash with 5% NaHCO3 (2x), 1M KHSO4 (2x), and Brine (1x).

-

Dry over Na2SO4 and concentrate.

-

-

Final Deprotection: If the peptide side chains are protected (e.g., tBu, Trt), treat the crude product with the appropriate cleavage cocktail (e.g., TFA/TIS/H2O) to yield the final bioactive molecule.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of the secondary carbon on the lactam ring. | Switch from HBTU to HATU or PyAOP . Increase reaction time to 12h. |

| Racemization | Over-activation of the peptide C-terminus. | Use HOAt as an additive. Maintain temperature at 0°C during base addition. Use Collidine instead of DIPEA. |

| Hygroscopicity | The free amine salt absorbs water rapidly. | Do not store the deprotected amine. Perform "one-pot" deprotection/coupling or use the HCl salt if stable. |

| Side Reactions | Nucleophilic attack by the lactam carbonyl (unlikely but possible). | Ensure the lactam ring is stable; avoid strong bases (NaOH) during workup which might open the lactam ring. |

Scientific Grounding & References

The utilization of lactam constraints is grounded in the seminal work of Freidinger and Veber, who established that restricting backbone flexibility significantly enhances biological potency and metabolic stability.

Key References:

-

Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[4] Science, 210(4470), 656-658.[4] Link

-

Core Concept: Establishes the "Freidinger Lactam" principle for constraining peptide backbones.

-

-

Jamieson, A. G., et al. (2013). "Peptide scanning for studying structure-activity relationships in drug discovery." Chemical Biology & Drug Design, 81(1), 148-165. Link

-

Relevance: Discusses the use of lactam surrogates in positional scanning.

-

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link

-

Protocol Validation: Supports the use of HATU/HOAt for coupling hindered amines like the 3-aminopyrrolidinone moiety.

-

-

PubChem Compound Summary. "3-amino-1-methylpyrrolidin-2-one."[5] Link

-

Data Verification: Confirmation of chemical properties and structure for the deprotected amine.

-

Disclaimer: This guide assumes standard laboratory safety practices. Trifluoroacetic acid is corrosive; HATU is a sensitizer. Always consult SDS before handling.

Sources

- 1. WO2020178394A1 - Process for the preparation of degarelix - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]

- 4. sciforum.net [sciforum.net]

- 5. 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reaction conditions

This guide details the optimized reaction conditions, synthesis protocols, and application workflows for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate , a critical chiral building block in medicinal chemistry.

High-Purity Synthesis, Functionalization, and Deprotection Protocols

Executive Summary & Compound Profile

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-35-3 for the S-enantiomer) is a protected amino-lactam scaffold.[1] It serves as a vital intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors), GPCR ligands, and novel antimicrobial agents.[2] Its core value lies in the rigid pyrrolidinone ring, which orients the C3-amine vector for precise binding interactions.[2]

Chemical Identity

| Property | Specification |

| IUPAC Name | tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate |

| CAS Number | 92235-35-3 (S-isomer); 1384264-11-2 (Racemic) |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in water.[3][4] |

| Key Functionality | Lactam (N-Methylated), Carbamate (Boc-protected amine). |

Synthesis Strategy: N-Methylation of the Lactam

The most efficient route to this compound is the direct N-methylation of the commercially available precursor, tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

Critical Mechanistic Insight: The lactam N-H (pKa ~17) is more acidic than the C3-H (alpha-proton, pKa ~20-25). However, the use of strong bases (NaH) carries a risk of deprotonating C3, leading to racemization of the stereocenter.[2] The protocol below utilizes controlled temperature (0 °C) to kinetically favor N-deprotonation over C-deprotonation, preserving chiral integrity.

Visualization: Synthesis Pathway

Caption: Kinetic control at 0°C ensures selective N-methylation over C3-epimerization.

Detailed Experimental Protocols

Protocol A: Optimized N-Methylation (High-Yield Method)

Objective: Conversion of tert-butyl (2-oxopyrrolidin-3-yl)carbamate to the N-methyl derivative.

Reagents:

-

Starting Material: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 eq)[5]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[2]

-

Electrophile: Iodomethane (MeI) (1.1–1.2 eq)[2]

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the starting carbamate (e.g., 1.0 g, 5.0 mmol) in anhydrous DMF (50 mL). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (240 mg, 6.0 mmol, 60% disp.) portion-wise over 10 minutes.

-

Observation: Gas evolution (

) will occur.[2] Stir at 0 °C for 30–45 minutes until gas evolution ceases and the solution becomes clear/yellowish.

-

-

Alkylation: Add Iodomethane (0.37 mL, 6.0 mmol) dropwise via syringe at 0 °C.

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Cool back to 0 °C. Quench carefully with saturated aqueous

(10 mL). -

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[2] Dry over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (

, 0-5% MeOH in DCM or 50% EtOAc/Hexane).-

Expected Yield: 85–95%.[2]

-

Protocol B: Deprotection (Boc Removal)

Objective: Generation of the free amine salt (e.g., for subsequent coupling).[2]

Method 1: Acidolytic Cleavage (HCl/Dioxane) [2]

-

Dissolve the N-methylated intermediate in 1,4-dioxane (5 vol).

-

Add 4M HCl in dioxane (5–10 eq) at 0 °C.

-

Stir at RT for 2–3 hours. A white precipitate (amine hydrochloride salt) often forms.[2]

-

Concentrate in vacuo or filter the solid directly.[2]

-

Result: 3-amino-1-methylpyrrolidin-2-one hydrochloride.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Rationale |

| Temperature | Maintain 0 °C during NaH addition. | Prevents exotherms that could cause C3-deprotonation and racemization. |

| Stoichiometry | Limit MeI to 1.2 eq. | Excess MeI can lead to quaternization of the carbamate nitrogen (rare but possible) or difficult purification.[2] |

| Water Content | Strictly Anhydrous DMF. | Water consumes NaH and generates NaOH, which can hydrolyze the lactam ring.[2] |

| Chiral Purity | Check via Chiral HPLC. | If ee% drops, lower reaction temperature to -10 °C or switch to a milder base like |

Troubleshooting Guide

-

Issue: Low Yield (<50%)

-

Issue: Racemization

Quality Control: NMR Interpretation

1H NMR (400 MHz, CDCl3) Diagnostic Signals:

- 1.45 ppm (s, 9H): Boc tert-butyl group (Validates protection).[2]

- 2.8–2.9 ppm (s, 3H): N-Methyl group (Validates alkylation).[2] Note: The starting material lacks this singlet.[2]

- 4.0–4.2 ppm (m, 1H): C3-Methine proton.[2]

- 5.0–5.2 ppm (br s, 1H): Carbamate NH.[2]

Workflow Visualization

Caption: Standard workup procedure to remove high-boiling DMF solvent.

References

-

Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)

- Source: BLD Pharm & ChemicalBook Product Entries (CAS 92235-35-3).

- Context: Confirms structure and availability of the S-isomer.

-

[2]

-

General Protocol for N-Methylation of Lactams

-

Boc-Deprotection Strategies

-

Patent Reference (Application)

Sources

- 1. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]

- 2. CN117177744A - CDK2 inhibitors and methods of use - Google Patents [patents.google.com]

- 3. Formaldehyde, polymer with (chloromethyl)oxirane and phenol | 9003-36-5 [chemicalbook.com]

- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

- 6. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]

- 7. 92235-35-3|(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

Strategic Integration of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in PROTAC Design

Application Note & Protocol Guide

Executive Summary

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a specialized heterocyclic building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structural features—a 5-membered lactam ring with an N-methyl substitution—render it functionally distinct from the canonical glutarimide warheads (e.g., thalidomide, pomalidomide) used to recruit the E3 ligase Cereblon (CRBN).

This Application Note details the two primary utilities of this reagent:

-

Synthesis of Negative Controls: It serves as a structural mimetic for CRBN ligands that lacks binding affinity, essential for validating E3-dependency in degradation assays.

-

Linker Architecture: It functions as a rigid, polar spacer module to modulate physicochemical properties (solubility, permeability) without inducing unwanted E3 recruitment.

Scientific Rationale & Mechanism

2.1 The "Negative Control" Imperative

In PROTAC development, proving that protein degradation is mediated by a specific E3 ligase (on-target activity) rather than non-specific mechanisms is critical.

-

Active Warhead: Standard CRBN ligands (IMiDs) possess a glutarimide ring with an unsubstituted imide nitrogen (–NH). This proton acts as a critical hydrogen bond donor to Glu377 and Trp380 in the thalidomide-binding pocket of CRBN.

-

The Reagent's Role: The 1-methyl group on the pyrrolidinone ring of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate sterically clashes with the binding pocket and eliminates the H-bond donor capability. Consequently, PROTACs synthesized with this moiety are inactive (non-binders).

-

Utility: By comparing the biological activity of an active PROTAC against its "1-methyl" analog, researchers can rigorously confirm that degradation is CRBN-dependent.

2.2 Linker Chemistry & Physicochemical Modulation

When not used as a dummy warhead, this molecule serves as a high-value linker intermediate.

-

Solubility: The lactam ring introduces polarity, helping to offset the lipophilicity often associated with complex PROTAC molecules.

-

Rigidity: Unlike flexible PEG or alkyl chains, the pyrrolidinone ring restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation.

Strategic Logic Pathway

The following diagram illustrates the decision matrix for utilizing this reagent in PROTAC campaigns.

Caption: Logic flow for selecting tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate as a negative control or linker module.

Experimental Protocols

Protocol A: Boc-Deprotection (Activation)

Objective: To reveal the primary amine at position 3, enabling conjugation to the rest of the PROTAC construct.

Materials:

-

Reagent: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Workup: NaHCO₃ (sat. aq.), Brine, Na₂SO₄

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent (eq) of the Boc-protected reagent in DCM (concentration ~0.1 M).

-

Acid Addition:

-

Method A (TFA): Add TFA dropwise at 0°C until the solvent ratio is 3:1 (DCM:TFA).

-

Method B (HCl): Add 5-10 eq of 4M HCl in Dioxane at 0°C.

-

-

Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine will appear purple/red) or LC-MS (Look for [M+H]⁺ = 115.08 for the free amine).

-

Workup (Critical for Amide Coupling):

-

Concentrate the reaction mixture in vacuo to remove excess acid.

-

For TFA salts: Co-evaporate with toluene (3x) to remove residual TFA.

-

Free Basing (Optional but recommended): Redissolve residue in minimal MeOH, pass through a basic ion-exchange cartridge (e.g., PL-HCO3 MP) or wash DCM solution with saturated NaHCO₃.

-

-

Storage: Use immediately for coupling to prevent amine oxidation or dimerization.

Protocol B: Conjugation via Amide Coupling

Objective: To attach the activated amine to a carboxylic acid-terminated Linker-Ligand construct.

Materials:

-

Amine: 3-amino-1-methylpyrrolidin-2-one (from Protocol A)

-

Partner: Carboxylic Acid-Linker-TargetLigand

-

Coupling Agents: HATU or EDC/HOAt

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid partner (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at RT to activate the acid.

-

Coupling: Add the solution of 3-amino-1-methylpyrrolidin-2-one (1.2 eq) to the activated acid mixture.

-

Incubation: Stir at RT for 4–16 hours under inert atmosphere (N₂).

-

Monitoring: Check LC-MS for the formation of the product mass.

-

Purification:

-

Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by brine.

-

Purify via Preparative HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient (+0.1% Formic Acid).

-

Data Analysis & Validation

When using this molecule to synthesize a Negative Control , the following validation criteria must be met:

| Assay Type | Active PROTAC (Glutarimide) | Negative Control (N-Methyl Pyrrolidinone) | Interpretation |

| CRBN Binding (TR-FRET) | High Affinity ( | No Binding ( | Confirms the "Control" cannot recruit E3. |

| Target Degradation (Western) | Potent Degradation ( | No Degradation | Confirms degradation is E3-mediated. |

| Cell Viability | Cytotoxic (if target is essential) | Reduced/No Cytotoxicity | Separates on-target killing from off-target toxicity. |

Synthetic Workflow Diagram

Caption: Step-by-step synthetic route from commercial reagent to final PROTAC construct.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link

- Establishes the structural requirement of the glutarimide NH for CRBN binding.

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

- Foundational paper identifying Cereblon as the target and the necessity of the glutarimide ring.

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. Link

- Describes the use of negative controls (N-methylated derivatives)

-

MedChemExpress. tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Product Information. Link

- Commercial source confirming the reagent's availability for medicinal chemistry.

-

R&D Systems. N-methylated Pomalidomide (Negative Control). Link

- Validates the industry standard of using N-methylated lactams/imides as neg

Application Note & Experimental Protocol: Strategies for Amide and Urea Synthesis via Coupling with tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate as a versatile building block in organic synthesis. The central focus is on two high-impact synthetic transformations: the formation of novel amide bonds following a deprotection step and the direct synthesis of urea derivatives. This guide moves beyond mere procedural outlines to explain the underlying chemical principles, the rationale behind reagent choices, and the critical parameters that ensure reaction success, reproducibility, and high purity of the final products. We present detailed, validated protocols for both amide and urea coupling strategies, complete with troubleshooting guides and methods for reaction validation.

Foundational Principles: The Chemistry of a Protected Amine

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral synthetic intermediate whose utility is primarily derived from the secondary amine functionality masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions (e.g., basic, nucleophilic) while being readily removable under specific acidic conditions.[1][2]

The core synthetic logic involves two primary pathways originating from this molecule:

-

Two-Step Amide Synthesis: This is the most common strategy. It involves the initial acid-catalyzed removal of the Boc group to liberate the free secondary amine, 3-amino-1-methylpyrrolidin-2-one. This amine is then coupled with a carboxylic acid of interest using standard activating agents to form a stable amide bond.[3][4]

-

One-Step Urea Synthesis: This alternative pathway involves the direct reaction of the carbamate with a primary or secondary amine under specific conditions to yield N,N'-substituted ureas.[5][6] This approach avoids a separate deprotection step but is contingent on the reactivity of the chosen amine coupling partner.

The choice between these strategies depends on the desired final product and the chemical nature of the coupling partners.

Caption: Overview of synthetic strategies.

Essential Materials and Safety Precautions

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Purpose |

| tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate | >97% | Various | Starting Material |

| Dichloromethane (DCM), Anhydrous | DriSolv® or equivalent | Sigma-Aldrich, Fisher | Reaction Solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Boc Deprotection |

| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Sigma-Aldrich | Non-nucleophilic Base |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | >98% | Thermo Fisher Scientific | Coupling Agent |

| N-Hydroxysuccinimide (NHS) | >98% | Thermo Fisher Scientific | Coupling Additive |

| HATU | >98% | Sigma-Aldrich, Chem-Impex | Coupling Agent |

| Dimethylformamide (DMF), Anhydrous | DriSolv® or equivalent | Sigma-Aldrich | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Aqueous Workup |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | Aqueous Workup |

| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Fisher Scientific | Drying Agent |

| Generic Carboxylic Acid (R-COOH) | As required | Various | Coupling Partner |

| Generic Amine (R¹R²NH) | As required | Various | Coupling Partner |

Safety and Handling

A thorough risk assessment must be conducted before any experimental work.[3] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.[2]

-

EDC & HATU: Can be sensitizers and may cause allergic skin reactions. Avoid inhalation of dust and contact with skin.

-

Dichloromethane (DCM) & Dimethylformamide (DMF): Volatile and potentially toxic organic solvents. Minimize exposure and handle only in a fume hood.

-

General Handling: Avoid creating dust when handling solid reagents.[7][8] Store all anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9]

Protocol A: Two-Step Amide Bond Formation

This pathway is the most versatile method for creating a diverse library of amide derivatives. It involves the quantitative removal of the Boc group, followed by the coupling of the resulting amine with a carboxylic acid.

Step 1: Boc Group Deprotection

The Boc group is cleaved under anhydrous acidic conditions, generating a transient tert-butyl cation.[10] This cation can be scavenged by the TFA counter-ion or can lead to side reactions if nucleophiles are present. The reaction proceeds rapidly at room temperature.[2]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Protocol:

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Reaction: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq.) dropwise via syringe.

-

Causality: Using an excess of TFA ensures the reaction goes to completion quickly. The addition at 0 °C helps to control any potential exotherm.

-

-

Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup (Quenching): Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

-

Self-Validation: Complete removal of TFA is critical, as residual acid will protonate the product amine, rendering it unreactive in the subsequent coupling step. Co-evaporation with toluene (2-3 times) can aid in removing the last traces of TFA.

-

-

Isolation: The crude product, the trifluoroacetate salt of 3-amino-1-methylpyrrolidin-2-one, is often a viscous oil or solid. It can be used directly in the next step without further purification. If purification is required, trituration with cold diethyl ether can sometimes precipitate the salt.

Step 2: Amide Coupling

The liberated amine is a nucleophile that will react with an activated carboxylic acid. We present two robust protocols using industry-standard coupling reagents.

This method relies on the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS traps this intermediate as a more stable, yet still reactive, NHS-ester, which then reacts cleanly with the amine to form the amide bond.[11][12]

Caption: Experimental workflow for EDC/NHS coupling.

Detailed Protocol:

-

Preparation: To the flask containing the crude amine trifluoroacetate salt (1.0 eq.), add the desired carboxylic acid (1.1 eq.) and N-Hydroxysuccinimide (NHS) (1.2 eq.). Dissolve the solids in anhydrous DMF or DCM (0.1-0.2 M).

-

Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.

-

Causality: DIPEA serves two purposes: it neutralizes the trifluoroacetate salt to free the amine nucleophile, and it provides the basic environment required for the coupling reaction. An excess is used to ensure complete neutralization and to drive the reaction forward.

-

-

Activation & Coupling: Cool the reaction mixture to 0 °C. Add EDC (1.5 eq.) portion-wise as a solid.

-

Self-Validation: The reaction is pH-sensitive; maintaining a basic environment is key.[11] Adding EDC at 0 °C helps to control the reaction rate and minimize side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous HCl or citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

HATU is a uronium-based coupling reagent that generates a highly reactive OAt-ester of the carboxylic acid. The reaction is typically faster and more efficient than EDC/NHS, especially for sterically hindered amines or acids.[13]

Detailed Protocol:

-

Pre-activation (Critical Step): In a separate flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes.

-

Amine Preparation: In the flask containing the crude amine trifluoroacetate salt (1.0 eq.), dissolve it in a small amount of anhydrous DMF and add DIPEA (1.1 eq.) to neutralize the salt.

-

Coupling: Add the solution of the free amine to the pre-activated carboxylic acid mixture dropwise.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is often complete much faster than with EDC. Monitor by TLC or LC-MS.

-

Workup & Purification: Follow the same Workup, Isolation, and Purification steps as described in Protocol A.1. The byproducts from HATU are generally water-soluble, simplifying the purification process.

Protocol B: One-Step Urea Synthesis

This method offers a more direct route to urea derivatives by reacting the carbamate with an amine, often under thermal conditions. The reaction proceeds via nucleophilic attack of the amine on the carbamate carbonyl, followed by elimination of tert-butanol.[6]

Detailed Protocol:

-

Preparation: In a sealed reaction vial or pressure tube, combine tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq.) and the desired primary or secondary amine (1.5-2.0 eq.).

-

Causality: Using an excess of the coupling amine can help drive the reaction to completion, especially if it is volatile.

-

-

Solvent: The reaction can be run neat (without solvent) if the amine is a liquid, or in a high-boiling polar aprotic solvent like DMSO or NMP.[6]

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.

-

Self-Validation: The reaction must be monitored carefully for starting material consumption. The optimal temperature and time will vary depending on the nucleophilicity of the amine partner.

-

-

Workup: Cool the reaction to room temperature. If run neat, dissolve the crude mixture in EtOAc or DCM.

-